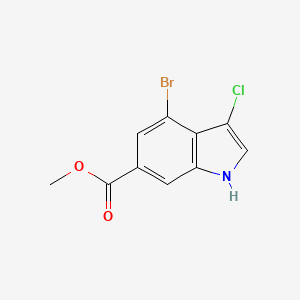

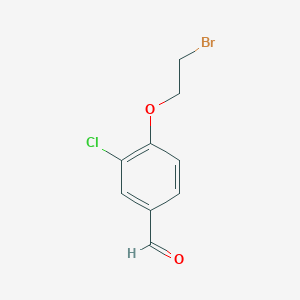

4-(2-Bromoethoxy)-3-chlorobenzaldehyde

Overview

Description

4-(2-Bromoethoxy)-3-chlorobenzaldehyde is a chemical compound with the molecular formula C9H9BrO2 . It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .

Synthesis Analysis

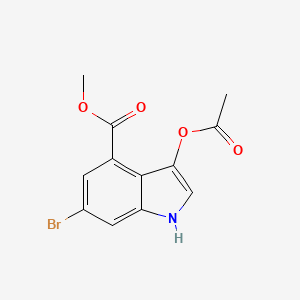

The synthesis of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was achieved using 2,4-dihydroxybenzaldehyde as the starting material . The mixture was refluxed for 150 hours and then cooled to room temperature. The mixture was filtered and the filtrate was distilled under reduced pressure to obtain a yellow residue. This residue was purified by silica gel chromatography column to obtain a white solid. This white solid was recrystallized in anhydrous ethanol to obtain colorless crystals .Molecular Structure Analysis

The molecular structure of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was determined by X-ray single crystal diffraction . The crystal structure is monoclinic, with a = 10.8914 (4) Å, b = 4.6335 (2) Å, c = 18.4554 (8) Å, β = 97.278 (2)° .Physical And Chemical Properties Analysis

4-(2-Bromoethoxy)-3-chlorobenzaldehyde is a solid substance . It has a melting point of 61 - 64 degrees Celsius .Scientific Research Applications

Scientific Field

This application falls under the field of Organic Chemistry and Pharmaceutical Research .

Summary of the Application

4-(2-Bromoethoxy)-3-chlorobenzaldehyde is used in the synthesis of chalcone derivatives. These derivatives have shown promise in pharmaceutical applications due to their structural features .

Methods of Application

The chalcone derivatives were synthesized and characterized by 1H NMR and HRMS . The crystalline structures of two compounds were further characterized by X-ray crystal diffraction .

Results or Outcomes

Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase , but two others increased the activity of α-glucosidase .

2. Synthesis of Complex Molecules

Scientific Field

This application is relevant to the fields of Organic Synthesis and Material Science .

Summary of the Application

4-(2-Bromoethoxy)-3-chlorobenzaldehyde, also known as BES, is instrumental in the synthesis of complex molecules through palladium-catalyzed cascade reactions.

Methods of Application

The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Results or Outcomes

This compound demonstrates its role in creating indene analogues and spirocyclopropanated tricycles, essential for developing new chemical entities with potential applications in materials science and pharmaceuticals.

3. Crystal Structure Analysis

Scientific Field

This application is in the field of Crystallography and Material Science .

Summary of the Application

The crystal structure of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde has been determined using X-ray single crystal diffraction .

Methods of Application

The compound was synthesized and its crystal structure was analyzed using X-ray single crystal diffraction .

Results or Outcomes

The analysis revealed the molecular structure and atomic coordinates of the compound . This information is crucial for understanding the compound’s physical properties and potential applications .

4. Nonflammable Electrolytes for Sodium Metal Batteries

Scientific Field

This application is in the field of Electrochemistry and Energy Storage .

Summary of the Application

4-(2-Bromoethoxy)-3-chlorobenzaldehyde is used in the synthesis of a new class of bromide-based nonflammable electrolytes for sodium metal batteries .

Methods of Application

The compound is used in the synthesis of flame-retardant 2-bromo-1-(2-bromoethoxy)ethane (BBE) solvent, which is used as an electrolyte in sodium metal batteries .

Results or Outcomes

The use of this electrolyte in sodium metal batteries can potentially address issues related to dendritic growth, gassing, and fire, thereby enhancing the safety of these batteries .

5. Synthesis of Nonlinear Optical Materials

Scientific Field

This application is in the field of Material Science and Optics .

Summary of the Application

4-(2-Bromoethoxy)-2-hydroxybenzaldehyde can be used to synthesize nonlinear optical materials after substitution reaction with trimethylamine, condensation reaction .

Methods of Application

The compound is synthesized and then undergoes a substitution reaction with trimethylamine, followed by a condensation reaction .

Results or Outcomes

The synthesized nonlinear optical materials have potential applications in various optical devices .

6. Nonflammable Electrolytes for Sodium Metal Batteries

Scientific Field

This application is in the field of Electrochemistry and Energy Storage .

Summary of the Application

4-(2-Bromoethoxy)-3-chlorobenzaldehyde is used in the synthesis of a new class of bromide-based nonflammable electrolytes for sodium metal batteries .

Methods of Application

The compound is used in the synthesis of flame-retardant 2-bromo-1-(2-bromoethoxy)ethane (BBE) solvent, which is used as an electrolyte in sodium metal batteries .

Results or Outcomes

The use of this electrolyte in sodium metal batteries can potentially address issues related to dendritic growth, gassing, and fire, thereby enhancing the safety of these batteries .

Safety And Hazards

The compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If swallowed, rinse mouth and seek medical attention .

properties

IUPAC Name |

4-(2-bromoethoxy)-3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-3-4-13-9-2-1-7(6-12)5-8(9)11/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQIAJMBRLPDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromoethoxy)-3-chlorobenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.